4-甲氧基苯甲醛-13C6

描述

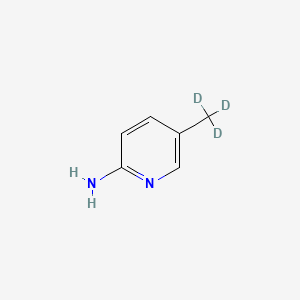

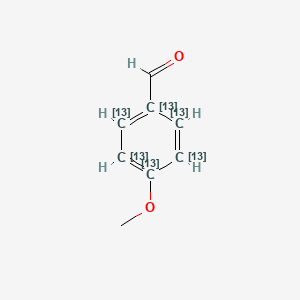

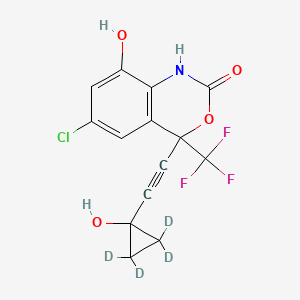

4-Anisaldehyde-13C6, also known as p-Anisaldehyde-13C6 or 4-Methoxybenzaldehyde-13C6, is a biochemical used for proteomics research . It has a molecular formula of C2(13-C)6H8O2 and a molecular weight of 142.10 .

Synthesis Analysis

The synthesis of anisaldehyde, the non-isotopic variant of 4-Anisaldehyde-13C6, can be achieved through the ozonolysis of anethole in a system composed of water and ethyl acetate . This method is environmentally friendly and avoids the isolation or decomposition of ozonide .Molecular Structure Analysis

The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular formula is C8H8O2 .科学研究应用

Application in Plant Metabolite Synthesis

Specific Scientific Field

This application falls under the field of Botany and Pharmacology , specifically focusing on the synthesis of secondary metabolites in plants .

Summary of the Application

4-Anisaldehyde-13C6 is used in the study of primary organs involved in secondary metabolite synthesis in plants. The study focused on Paris saponin (PS), a secondary metabolite in Paris polyphylla var. yunnanensis (PPY), which has various pharmacological activities .

Methods of Application

The study established leaf, rhizome, and stem-vascular-bundle 13C6-Glucose feeding and non-feeding four treatments to precisely certify the primary organs involved in Paris saponins VII (PS VII) synthesis. By combining liquid chromatography-mass spectrometry (LC-MS), the 13C/12C ratios of leaf, rhizome, stem, and root in different treatments were quickly and accurately calculated .

Results or Outcomes

The results showed that the ratio of 13C/12C in the rhizomes of the stem-vascular-bundle and rhizome feeding treatments was significantly higher than that in the non-feeding treatment. The data confirmed that the primary organ for the synthesizing of PS VII is the leaves .

Application in Nucleoside Synthesis

Specific Scientific Field

This application is in the field of Biochemistry and Molecular Biology , specifically in the synthesis of nucleosides .

Summary of the Application

4-Anisaldehyde-13C6 is used in the systematic synthesis of specifically labeled nucleosides from glucose .

Methods of Application

The method combines previously reported reactions with appropriate modifications for preparing a variety of selectively deuterated nucleosides from glucose .

Results or Outcomes

The study successfully developed a systematic method of synthesizing specifically deuterated nucleosides from glucose .

Application in Aldol Condensation

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically focusing on the Aldol condensation .

Summary of the Application

4-Anisaldehyde-13C6 is used in Aldol condensation, one of the most established reactions employed for the construction of new C–C bond with application in chemical synthesis and biochemical domains .

Methods of Application

In a green approach for aldol reaction, three possible combinations of the aldehydes (4-tolualdehyde or 4-anisaldehyde) and ketones (acetophenone or 4-methylacetophenone) were taken along with a pellet of sodium hydroxide and grinded in a mortar until a solid was observed .

Results or Outcomes

The study highlighted the use of green methodologies such as micellar medium, microwave irradiation and ultrasonics as alternative routes for aldol condensation .

Application in Photochemical Transformations

Specific Scientific Field

This application is in the field of Photochemistry , specifically in photochemical transformations .

Summary of the Application

4-Anisaldehyde-13C6 is used in photochemical transformations, where it acts as a powerful initiator .

Methods of Application

The study involved conducting several control experiments and noticing that the presence of 4-anisaldehyde, UV-A light, and the absence of a triplet state quencher were essential for this transformation .

Results or Outcomes

The study proposed a possible reaction mechanism involving energy transfer from triplet-excited-state 4-anisaldehyde to the sulfonyl cyanide .

Application in Green Chemistry

Specific Scientific Field

This application falls under the field of Green Chemistry , specifically focusing on the development of environmentally friendly chemical reactions .

Summary of the Application

4-Anisaldehyde-13C6 is used in the development of green methodologies for chemical reactions such as the Aldol reaction . These methodologies aim to reduce the environmental impact of chemical reactions by minimizing the use of hazardous substances and maximizing efficiency .

Methods of Application

In one study, three possible combinations of aldehydes (4-tolualdehyde or 4-anisaldehyde) and ketones (acetophenone or 4-methylacetophenone) were taken along with a pellet of sodium hydroxide and grinded in a mortar until a solid was observed .

Results or Outcomes

The study highlighted the use of green methodologies such as micellar medium, microwave irradiation, and ultrasonics as alternative routes for aldol condensation .

Application in Environmental and Food Analysis

Specific Scientific Field

This application is in the field of Environmental Science and Food Science , specifically in the analysis and control of aldehydes in environmental and food samples .

Summary of the Application

4-Anisaldehyde-13C6 is used in the analysis of aldehydes in environmental and food samples. Aldehydes are highly reactive carbonyl compounds that are widespread in nature and can have many adverse health effects .

Methods of Application

The study involved the development of analytical methods for the determination and control of aldehydes in environmental and food samples .

Results or Outcomes

The study summarized the different sources of aldehydes in the environment, their molecular toxicity mechanisms, possible effects on human health, and recently developed analytical methods for their determination and control .

安全和危害

属性

IUPAC Name |

4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675630 | |

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anisaldehyde-13C6 | |

CAS RN |

1189441-55-1 | |

| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)